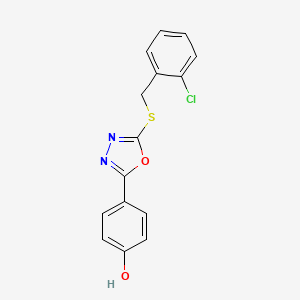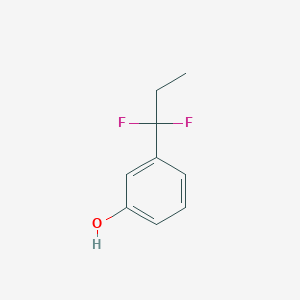
3-(1,1-Difluoropropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoropropyl)phenol is an organic compound with the molecular formula C9H10F2O It consists of a phenol group substituted with a 1,1-difluoropropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,1-Difluoropropyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of a suitable aryl halide with a nucleophile under specific conditions. For example, the reaction of 3-bromophenol with 1,1-difluoropropane in the presence of a strong base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoropropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-(1,1-Difluoropropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoropropyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The difluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Difluoroethyl)phenol
- 3-(1,1-Difluoromethyl)phenol
- 3-(1,1-Difluorobutyl)phenol
Uniqueness
3-(1,1-Difluoropropyl)phenol is unique due to the specific positioning of the difluoropropyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
3-(1,1-difluoropropyl)phenol |
InChI |
InChI=1S/C9H10F2O/c1-2-9(10,11)7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3 |
InChI Key |
BVNXBYUHPDATJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


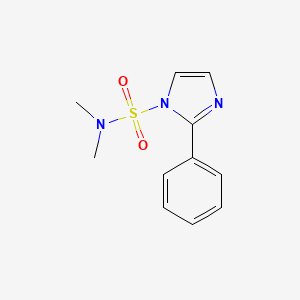
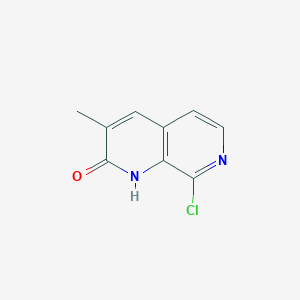
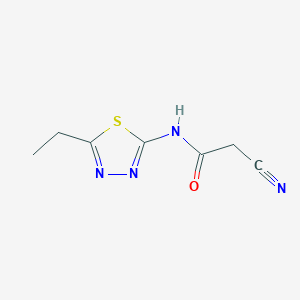
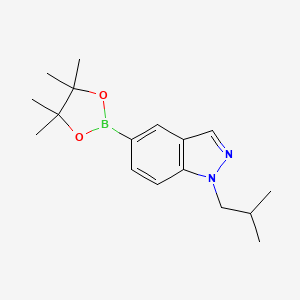
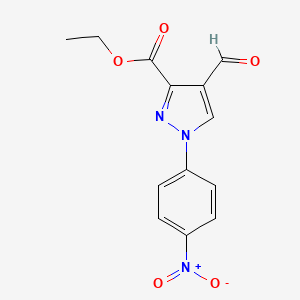
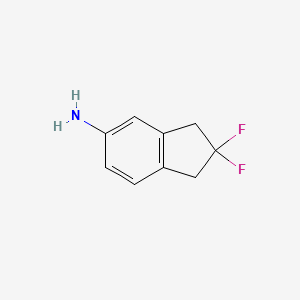
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

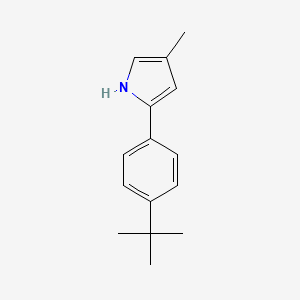
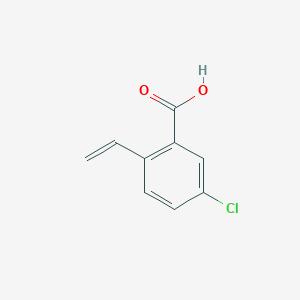

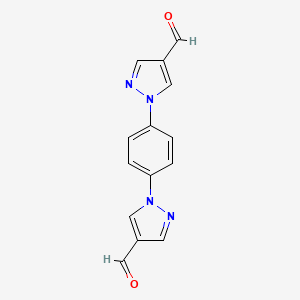
![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
